Recombinant Protein L Cys
Description
Properties
Key on ui aa sequence |
KEETPETPET DSEEEVTIKA NLIFANGSTQ TAEFKGTFEK ATSEAYAYAD TLKKDNGEYT VDVADKGYTL NIKFAGKEKT PEEPKEEVTI KANLIYADGK TQTAEFKGTF EEATAEAYRY ADALKKDNGE YTVDVADKGY TLNIKFAGKE KTPEEPKEEV TIKANLIYAD GKTQTAEFKG TFEEATAEAY RYADLLAKEN GKYTVDVADK GYTLNIKFAG KEKTPEEPKE EVTIKANLIY ADGKTQTAEF KGTFAEATAE AYRYADLLAK ENGKYTADLE DGGYTINIRF AGKKVDEKPE EKEQVTIKEN IYFEDGTVQT ATFKGTFAEA TAEAYRYADL LSKEHGKYTA DLEDGGYTIN IRFAGC. |
|---|---|
formulation |
Sterile Filtered White lyophilized (freeze-dried) powder.Protein-L was lyophilized without any additives. |
Key on ui product background |
Protein L was first isolated from the surface of bacterial species Peptostreptococcus magnus and was found to bind immunoglobulins through L chain interaction, from which the name was suggested. It consists of 719 amino acid residues. The molecular weight of Protein L purified from the cell walls of Peptostreptoccus magnus was first estimated as 95kD by SDS-PAGE in the presence of reducing agent 2-mercaptoethanol, while the molecular weight was determined to 76kD by gel chromotography in the presence of 6 M guanidine HCl. Protein L does not contain any interchain disulfide loops, nor does it consist of disulfide-linked subunits. It was an acidic molecule with a pI of 4.0. |
Key on ui product memo |
Protein-L Cys; Recombinant Protein L Cys |
Key on ui product type |
Protein/Antibody Purification |
Purity |
Greater than 96.0% as determined by (a) Analysis by SEC-HPLC. (b) Analysis by SDS-PAGE. |
source |
E.coli |
storage |
Lyophilized Protein-L although stable at room temperature for 3 weeks, should be stored desiccated below -18°C. Upon reconstitution Protein-L should be stored at 4°C between 2-7 days and for future use below -18°C. For long term storage it is recommended to add a carrier protein (0.1% HSA or BSA). Please prevent freeze-thaw cycles. |
Synonym |
PpL |
usage |
For Research Use Only |
Origin of Product |
United States |
Genetic Engineering and Recombinant Expression Strategies for Protein L Cys
Molecular Cloning and Vector Design for Cysteine Incorporation
The foundational step in producing Recombinant Protein L Cys involves the precise insertion of a cysteine codon into the gene encoding Protein L. This process requires meticulous molecular cloning and the design of an appropriate expression vector.
Strategies for Site-Specific Cysteine Residue Introduction
Site-directed mutagenesis is the primary technique used to introduce a cysteine residue at a specific location within the Protein L sequence. wikipedia.org This method allows for intentional and precise changes to the DNA sequence of the Protein L gene. wikipedia.org The process typically involves the use of synthetic oligonucleotide primers containing the desired mutation. These primers are complementary to the template DNA sequence, with the exception of the codon change required to introduce cysteine.
Bioinformatic tools can be employed to predict the optimal site for cysteine introduction to ensure it does not disrupt the protein's immunoglobulin-binding domains while providing a reactive site for downstream applications. nih.gov For instance, analysis of the protein's tertiary structure can help identify surface-exposed regions where the addition of a cysteine is less likely to interfere with proper folding and function. nih.gov
Selection of Expression Tags for Downstream Research Applications
To facilitate purification, detection, and characterization, this compound is often expressed as a fusion protein with a specific tag. uq.edu.auaddgene.org The choice of tag depends on the intended downstream applications.
| Tag | Function | Description |
| Polyhistidine (His-tag) | Affinity Purification | A sequence of typically six to ten histidine residues that binds to metal ions like nickel or cobalt, allowing for purification via immobilized metal affinity chromatography (IMAC). addgene.orggencefebio.comsigmaaldrich.com |
| Glutathione (B108866) S-transferase (GST) | Solubility & Affinity | A 26 kDa protein that enhances the solubility of the target protein and allows for purification on a glutathione-based affinity matrix. uq.edu.augenosphere-biotech.com |
| Maltose-Binding Protein (MBP) | Solubility & Affinity | A 41 kDa protein that improves solubility and facilitates purification through its affinity for maltose. uq.edu.auaddgene.org |
| Strep-tag II | Affinity Purification | A small peptide tag with high affinity for engineered streptavidin, enabling efficient purification. uq.edu.au |
| FLAG Tag | Detection & Purification | A short peptide (DYKDDDDK) that is recognized by specific anti-FLAG antibodies, useful for immunoprecipitation and Western blotting. addgene.orggencefebio.com |
| Green Fluorescent Protein (GFP) | Visualization | A protein that fluoresces green, allowing for the visualization of protein expression and localization within living cells. uq.edu.augencefebio.com |
| Small Ubiquitin-like Modifier (SUMO) | Solubility & Stability | A tag that can enhance protein folding and stability. It can often be removed by a specific SUMO protease. uq.edu.auaddgene.org |
Combinations of tags can also be used to leverage the advantages of different systems, such as using a solubility-enhancing tag like GST or MBP in conjunction with an affinity tag like the polyhistidine tag. uq.edu.au
Heterologous Host Systems for Protein L Cys Production
The choice of a host organism for expressing this compound is critical and depends on factors such as the complexity of the protein, the need for post-translational modifications, and the desired yield. Both prokaryotic and eukaryotic systems are utilized, each with its own set of advantages and challenges. thermofisher.comgbiosciences.com
Prokaryotic Expression Systems: Optimization and Considerations
Escherichia coli (E. coli) is the most widely used prokaryotic host for recombinant protein production due to its rapid growth, well-understood genetics, and cost-effective cultivation. arccjournals.comnih.govbiomatik.com For a protein like this compound, which is of bacterial origin and does not require complex post-translational modifications, E. coli is often the preferred system. prospecbio.comangioproteomie.comabcam.com
However, challenges such as the formation of insoluble protein aggregates known as inclusion bodies can arise, particularly with high levels of expression. genosphere-biotech.comnih.gov The highly reductive environment of the E. coli cytoplasm can also be problematic for proteins that require disulfide bond formation for proper folding. nih.govnih.gov
Strategies to optimize expression in E. coli include:
Vector and Promoter Selection: Using vectors with strong, inducible promoters like the T7 or tac promoter allows for high-level expression. nih.gov Cold-shock promoters can be used for aggregation-prone proteins to allow expression at lower temperatures. arccjournals.comnih.gov
Culture Conditions: Lowering the cultivation temperature can slow down protein synthesis, which may promote proper folding and reduce aggregation. arccjournals.combiomatik.com Adjusting the concentration of the inducer (e.g., IPTG) can also help control the rate of transcription and improve solubility. genosphere-biotech.comarccjournals.com
Host Strain Selection: Specialized E. coli strains are available that can address specific challenges. For instance, strains that co-express rare tRNAs can overcome issues related to codon bias. nih.gov
Eukaryotic Expression Systems for Complex Protein Engineering
For more complex engineered versions of Protein L Cys that might incorporate domains requiring eukaryotic-specific post-translational modifications, or for applications where such modifications are being studied, eukaryotic expression systems are employed.
| Expression System | Key Features and Considerations |
| Yeast (e.g., Pichia pastoris, Saccharomyces cerevisiae) | Combines the benefits of rapid growth and ease of manipulation with the ability to perform some post-translational modifications like glycosylation and disulfide bond formation. gbiosciences.comnih.gov However, the glycosylation patterns in yeast can differ from those in mammalian cells. researchgate.net |
| Insect Cells (e.g., Sf9, High Five™) | Utilized with the baculovirus expression vector system, insect cells can produce high yields of properly folded proteins with many of the post-translational modifications found in higher eukaryotes. gbiosciences.com |
| Mammalian Cells (e.g., CHO, HEK293) | The system of choice for producing proteins that require authentic, human-like post-translational modifications for their function. nih.gov While they provide the most native-like environment for mammalian proteins, they are more complex and costly to culture compared to prokaryotic and lower eukaryotic systems. nih.govresearchgate.net |
| Cell-Free Systems | In vitro protein synthesis systems that use cellular extracts containing all the necessary machinery for transcription and translation. thermofisher.com They allow for rapid protein production and can be useful for expressing toxic proteins. thermofisher.com |
The decision between these systems is guided by the specific requirements of the this compound variant and the intended research application. thermofisher.comnih.gov
Optimization of Gene Expression and Protein Biosynthesis
Optimizing the expression of the gene encoding this compound is crucial for maximizing the yield of functional protein. This involves fine-tuning both the transcriptional and translational processes. iomcworld.orgaqa.org.uk
Transcriptional Control: The rate of transcription, the process of creating messenger RNA (mRNA) from a DNA template, is a key regulatory point. iomcworld.org This can be controlled by:
Promoter Strength: Selecting a promoter of appropriate strength can balance high-level expression with the cell's capacity for proper protein folding. arccjournals.comnih.gov
Inducer Concentration: For inducible promoters, titrating the concentration of the inducing agent can modulate the level of transcription to prevent overwhelming the cellular machinery. genosphere-biotech.com
Transcriptional Tuning: Advanced strategies involve modifying transcription factors to fine-tune gene expression. genosphere-biotech.com
Translational Control: Translation, the synthesis of a protein from an mRNA template, can also be a bottleneck in recombinant protein production. nih.gov Optimization strategies include:
Codon Optimization: Different organisms have preferences for certain codons (a phenomenon known as codon bias). patsnap.com Modifying the gene sequence to replace rare codons with those more frequently used by the host organism can significantly enhance the rate of translation and, consequently, protein yield. biomatik.comnih.govepochlifescience.com Codon optimization algorithms can also adjust mRNA secondary structure to facilitate efficient translation. genscript.com
Ribosome Binding Site (RBS) Engineering: The sequence of the RBS in the mRNA influences the efficiency of ribosome binding and translation initiation. Optimizing the RBS can lead to higher protein expression levels.
Dual Control Systems: Novel expression systems have been developed that allow for control at both the transcriptional and translational levels, providing a more precise and tunable regulation of gene expression. oup.com
By systematically addressing these factors at the genetic and cellular levels, the production of this compound can be significantly enhanced to meet the demands of various research applications.
Transcriptional and Translational Regulation for Enhanced Yield
Optimizing the genetic blueprint and the efficiency of its translation are foundational to maximizing the yield of this compound. This involves the careful selection and engineering of regulatory elements within the expression vector.
Transcriptional Control: The rate of transcription, the process of creating messenger RNA (mRNA) from a DNA template, is a critical control point. The choice of promoter is paramount for achieving high-level expression. nih.gov For Recombinant Protein L production in E. coli, strong and inducible promoter systems are typically employed. The T7 promoter system, which is recognized by the highly active T7 RNA polymerase, is one of the most widely used for achieving high expression levels, allowing recombinant protein to accumulate to a significant percentage of the total cellular protein. biolink.comnih.govnih.gov This system allows for tight regulation, where protein expression is induced by an external agent like isopropyl β-D-1-thiogalactopyranoside (IPTG), separating the biomass growth phase from the protein production phase and mitigating the toxic effects of high-level protein expression on the host cell. nih.gov
Translational Control: Efficient translation of the mRNA transcript into a polypeptide chain is equally crucial for high yields. Key strategies include:
Codon Optimization: The genetic code is degenerate, meaning multiple codons can specify the same amino acid. Organisms exhibit "codon bias," a preference for certain codons over others. acs.orgnih.gov The native gene for Protein L from Peptostreptococcus magnus has a codon usage pattern that may not be optimal for the translational machinery of E. coli. nih.gov Therefore, synthetic genes for Protein L are often designed with codon usage optimized for E. coli's preferences. nih.govnih.gov This adaptation prevents translational stalling and premature termination that can occur when the ribosome encounters rare codons for which the corresponding transfer RNA (tRNA) is in short supply. acs.orgwashington.edu
Ribosome Binding Site (RBS) Engineering: The RBS is a sequence on the mRNA upstream of the start codon where the ribosome binds to initiate translation. The sequence and the spacing between the RBS (specifically the Shine-Dalgarno sequence) and the start codon significantly influence the translation initiation rate. biolink.comnih.gov Engineering a synthetic RBS with optimal binding affinity for the ribosome can dramatically enhance the production rate of the target protein. nih.gov While specific RBS optimization studies for Protein L are not extensively detailed in the literature, this remains a potent strategy for fine-tuning its expression.
The table below illustrates hypothetical outcomes of applying different transcriptional and translational strategies to enhance the expression of Recombinant Protein L, based on established principles of microbial protein production.
| Genetic Strategy | Description | Anticipated Impact on Protein L Cys Yield |
|---|---|---|
| Strong Inducible Promoter (e.g., T7) | Utilizes a highly active RNA polymerase to drive high levels of transcription upon induction. | High potential for maximizing mRNA synthesis, leading to high volumetric protein yield. |
| Native P. magnus Codon Usage | Uses the original codons from the source organism's gene. | Potential for low protein yield in E. coli due to codon bias, leading to inefficient translation. |
| E. coli Codon Optimization | Redesigns the gene sequence to use codons preferred by E. coli. | Significant increase in translational efficiency and overall protein yield. nih.gov |
| Optimized Ribosome Binding Site (RBS) | Engineers the RBS sequence for maximum ribosome recruitment and translation initiation. | Increased rate of protein synthesis per mRNA molecule, contributing to higher overall yield. nih.gov |
Modulating Cellular Pathways for Efficient Protein Synthesis
Beyond the engineering of the expression vector, modulating the host cell's physiology and metabolic pathways is critical for creating an environment conducive to high-yield recombinant protein production. Overexpressing a foreign protein places a significant metabolic burden on the host cell, consuming energy and precursor molecules needed for growth and viability. mdpi.com
Fed-Batch Fermentation: A key strategy to manage this metabolic load and achieve high cell densities is fed-batch fermentation. nih.gov This cultivation technique involves the controlled feeding of a limiting nutrient (typically the carbon source, like glycerol) to the culture, which allows for precise control over the bacterial growth rate. nih.govresearchgate.net By restricting the substrate uptake rate, the formation of inhibitory byproducts such as acetate (B1210297) is minimized, and the cell's metabolic resources can be more efficiently channeled towards the synthesis of the target protein. diva-portal.org
Recent research has systematically optimized the fed-batch production of recombinant Protein L in E. coli BL21(DE3) cells. diva-portal.org A Design of Experiments (DoE) approach was used to investigate the impact of key process parameters—specifically the substrate uptake rate (qs), cultivation temperature, and induction time—on the final product titer. diva-portal.org
The findings demonstrated that these parameters have a significant and interactive effect on Protein L accumulation. The highest volumetric product titer, exceeding 9 g/L, was achieved under optimized conditions. diva-portal.org This research provides a clear roadmap for the high-yield production of recombinant Protein L. diva-portal.org
The following interactive data table summarizes the research findings from the optimization of fed-batch fermentation for Recombinant Protein L production.
| Specific Substrate Uptake Rate (qs) [g/g/h] | Temperature [°C] | Induction Time [h] | Resulting Volumetric Titer [g/L] |
|---|---|---|---|
| 0.1 | 27.0 | 12 | ~5.5 |
| 0.3 | 27.0 | 12 | ~8.0 |
| 0.5 | 27.0 | 12 | ~6.0 |
| 0.3 | 25.3 | 12 | ~7.5 |
| 0.3 | 31.0 | 12 | >9.0 |
| 0.3 | 31.0 | 4 | ~3.0 |
| 0.3 | 31.0 | 8 | ~6.5 |
Host Strain Engineering: The choice of the E. coli host strain is also a critical factor. Strains such as BL21(DE3) are commonly used because they are deficient in certain proteases (Lon and OmpT), which increases the stability and accumulation of the recombinant protein. mdpi.comnih.gov Further engineering of host strains to enhance the supply of energy (ATP) and amino acid precursors can also contribute to improved synthesis of the recombinant protein. nih.gov
By combining these genetic and process engineering strategies, it is possible to create a highly efficient and robust system for the large-scale production of this compound, meeting the demands for this versatile immunoglobulin-binding protein in research and diagnostics.
Advanced Methodologies for Recombinant Protein L Cys Purification and Characterization in Research
Affinity Chromatography Principles and Practices
Affinity chromatography is a powerful technique that separates proteins based on a highly specific binding interaction between the protein and an immobilized ligand. thermofisher.comthermofisher.com This method is frequently the first and most effective step in a purification workflow, capable of achieving over 95% purity in a single step. navigo-proteins.com
For engineered variants of Recombinant Protein L Cys, Immobilized Metal Affinity Chromatography (IMAC) is a widely used purification method. bio-works.com This technique is based on the affinity of certain amino acid side chains, particularly histidine, for transition metal ions. bio-works.combioclone.net
Principles and Practices: A common strategy involves genetically fusing a polyhistidine-tag (His-tag), typically consisting of six to ten histidine residues, to the N- or C-terminus of the recombinant protein. bioclone.netgbiosciences.com This His-tagged protein is then captured on a chromatography resin chelated with divalent metal ions, most commonly Nickel (Ni²⁺) or Cobalt (Co²⁺). bio-works.combioclone.net
The purification process involves several key stages:
Binding: The clarified cell lysate containing the His-tagged this compound is passed through the IMAC column. At a near-neutral pH (7.0-8.0), the histidine residues coordinate with the immobilized metal ions, binding the target protein to the resin. bioclone.net
Washing: Non-specifically bound host cell proteins are removed by washing the column with a buffer containing a low concentration of a competitive agent, such as imidazole (B134444). gbiosciences.com
Elution: The purified His-tagged protein is recovered by disrupting the metal-histidine interaction. This is typically achieved by increasing the imidazole concentration in the elution buffer or by lowering the pH, which protonates the histidine side chains. bioclone.net
IMAC is versatile and can be performed under both native and denaturing conditions, which is advantageous if the protein is expressed in insoluble inclusion bodies. gbiosciences.com
| Parameter | Description | Common Agents/Conditions |
| Matrix | Solid support for ligand immobilization. | Agarose (B213101), Polyacrylamide |
| Chelating Ligands | Covalently attached to the matrix to hold metal ions. | Nitrilotriacetic acid (NTA), Iminodiacetic acid (IDA) |
| Metal Ions | Immobilized ions that bind the His-tag. | Ni²⁺, Co²⁺, Cu²⁺, Zn²⁺ |
| Binding Buffer | Maintains pH for optimal protein binding. | Phosphate buffer, Tris buffer (pH 7.0-8.0) |
| Elution Methods | Disrupts the protein-metal ion interaction. | Competitive elution (e.g., 150-300 mM Imidazole), pH reduction (e.g., pH 4.5) |
Protein L, originally isolated from Peptostreptococcus magnus, exhibits a strong and specific affinity for the variable region of antibody kappa light chains. genscript.combestchrom.com This inherent binding property is exploited in affinity chromatography where recombinant Protein L itself is immobilized to a solid support to purify antibodies and their fragments. tosohbioscience.comcytivalifesciences.com
Principles and Practices: In this setup, highly purified recombinant Protein L is covalently coupled to a matrix, often made of agarose beads. genscript.combestchrom.com This Protein L resin is then used to capture target molecules that contain kappa light chains from complex mixtures like cell culture supernatants or serum. genscript.comthermofisher.com
The process is highly specific and efficient:
Binding: The sample containing the target antibody or fragment is loaded onto the Protein L column under physiological pH and ionic strength conditions, allowing for the specific interaction between Protein L and the kappa light chain.
Washing: Unbound contaminants are washed away from the column.
Elution: The bound molecules are eluted by lowering the pH of the buffer (typically to around pH 2.0-3.0), which disrupts the affinity interaction. embl.org
This method is particularly valuable for purifying a wide range of immunoglobulins (IgG, IgM, IgA, etc.) and fragments such as Fabs, single-chain variable fragments (scFv), and domain antibodies (dAbs) that possess a kappa light chain. tosohbioscience.comcytivalifesciences.com
| Resin Characteristic | Typical Specification | Reference |
| Ligand | Recombinant Protein L | cytivalifesciences.com |
| Matrix | Highly cross-linked agarose | genscript.com |
| Binding Specificity | Variable region of kappa light chains (κ1, κ3, κ4) | bestchrom.com |
| Binding Capacity | >15 mg Human IgG/mL of resin | genscript.com |
| Elution Condition | Low pH buffer (e.g., 0.1 M Glycine, pH 2.5) | embl.org |
Challenges and Strategies in Refolding Cysteine-Rich Recombinant Proteins
When recombinant proteins, especially those rich in cysteine, are overexpressed in hosts like E. coli, they often misfold and accumulate as insoluble aggregates known as inclusion bodies (IBs). nih.govbitesizebio.com The cysteine residues can form incorrect intra- and inter-molecular disulfide bonds, contributing to this aggregation. nih.govnih.gov Recovering the biologically active protein requires a carefully optimized refolding process.
Challenges:
Insolubility: Inclusion bodies must first be isolated and then solubilized using high concentrations of denaturants.
Incorrect Disulfide Bonds: Misfolded proteins in IBs contain non-native disulfide bonds that must be broken. bitesizebio.com
Aggregation: During the removal of the denaturant, protein molecules have a strong tendency to aggregate rather than refold into their native conformation. jabonline.in
Strategies for Refolding: The process generally involves two main stages: solubilization/denaturation and refolding.
Solubilization and Reduction: The purified inclusion bodies are solubilized in a buffer containing a strong denaturant (e.g., 6-8 M Guanidinium (B1211019) Chloride or Urea) to unfold the protein completely. A reducing agent, such as Dithiothreitol (B142953) (DTT) or 2-Mercaptoethanol (2-ME), is included to break all incorrect disulfide bonds, ensuring all cysteine residues are in their reduced thiol (-SH) state. nih.govbitesizebio.comnih.gov
Refolding and Oxidation: The key step is the controlled removal of the denaturant and reducing agent to allow the protein to refold. This is often done in a dilute protein solution to minimize aggregation. researchgate.net During this process, a redox system is included in the refolding buffer to facilitate the correct formation of disulfide bonds.
| Strategy | Principle | Key Components & Conditions |
| Dilution | The denatured protein solution is rapidly or slowly diluted into a large volume of refolding buffer, lowering the denaturant concentration to a level that permits folding. jabonline.inresearchgate.net | High dilution factor (e.g., 100-fold), low protein concentration, optimized temperature (often 4-25°C). |
| Dialysis | The denatured protein is placed in a dialysis bag, and the denaturant is gradually removed by exchanging the external buffer with a refolding buffer. jabonline.in | Stepwise reduction of denaturant concentration. |
| On-Column Refolding | The denatured protein is bound to a chromatography column (e.g., IMAC or IEX). Refolding is induced by applying a gradient that simultaneously removes the denaturant and introduces the refolding buffer. | Can improve yield by preventing aggregation as protein molecules are immobilized. |
| Redox Shuffling | A redox system is added to the refolding buffer to promote the correct pairing of cysteine residues into disulfide bonds. | Common systems include reduced/oxidized glutathione (B108866) (GSH/GSSG) or cysteine/cystine pairs at specific ratios (e.g., 10:1). bitesizebio.com |
| Use of Additives | Certain chemical additives ("artificial chaperones") can be included in the refolding buffer to suppress aggregation and assist in proper folding. jabonline.in | Arginine, polyols (glycerol, sucrose), non-detergent sulfobetaines. |
The successful refolding of this compound is critical for obtaining a functional product, and the optimal conditions often require extensive screening and optimization of parameters such as buffer composition, pH, temperature, and the choice of additives. jabonline.in
Mitigation of Inclusion Body Formation
The overexpression of this compound in bacterial hosts like Escherichia coli often leads to the formation of dense, misfolded protein aggregates within the cytoplasm, known as inclusion bodies. peakproteins.com While this can sometimes be advantageous for protecting the protein from proteolysis, the primary goal is typically to maximize the yield of soluble, functional protein. nih.gov Several strategies can be employed at the expression stage to mitigate the formation of inclusion bodies. frontiersin.org
One of the most common approaches is the optimization of culture conditions. nih.gov Reducing the growth temperature (e.g., from 37°C to 16-20°C) can slow down the rate of protein synthesis, allowing more time for proper folding. gbiosciences.comtebubio.com Similarly, lowering the concentration of the inducer (e.g., Isopropyl β-D-1-thiogalactopyranoside or IPTG) can decrease the expression rate and reduce the burden on the cellular folding machinery. gbiosciences.com
The choice of expression host and vector system also plays a crucial role. Strains of E. coli engineered to have a less reducing cytoplasm can promote the formation of disulfide bonds, which may be critical for the stability of this compound. Additionally, co-expression of molecular chaperones, such as GroEL/GroES or DnaK/DnaJ, can assist in the proper folding of the nascent polypeptide chain and prevent aggregation. genosphere-biotech.com
Another effective strategy is the use of solubility-enhancing fusion tags. genosphere-biotech.com Fusing a highly soluble protein, such as Maltose-Binding Protein (MBP) or Glutathione S-Transferase (GST), to the N- or C-terminus of this compound can significantly improve its solubility. genosphere-biotech.comgbiosciences.com These tags can often be cleaved off after purification using specific proteases.
| Strategy | Mechanism of Action | Typical Parameters/Examples | Expected Outcome for this compound |
|---|---|---|---|
| Lowering Expression Temperature | Reduces protein synthesis rate, allowing more time for proper folding. tebubio.com | 16-25°C | Increased proportion of soluble protein. |
| Reducing Inducer Concentration | Decreases the rate of transcription and translation. gbiosciences.com | Lower concentrations of IPTG. | Reduced formation of inclusion bodies. |
| Co-expression of Chaperones | Assists in the correct folding of the protein. genosphere-biotech.com | GroEL/GroES, DnaK/DnaJ | Enhanced yield of correctly folded, soluble protein. |
| Use of Soluble Fusion Tags | Increases the overall solubility of the fusion protein. genosphere-biotech.com | MBP, GST | Improved solubility and easier purification. genosphere-biotech.comgbiosciences.com |
Controlled Redox Buffers and Refolding Protocols
When the formation of inclusion bodies is unavoidable, the protein must be solubilized and then refolded into its native conformation. For a cysteine-containing protein like this compound, the correct formation of disulfide bonds is critical for its structure and function. This is achieved through carefully designed refolding protocols that utilize controlled redox buffer systems. nih.gov
The initial step involves solubilizing the washed inclusion bodies using strong denaturants, such as 8 M urea (B33335) or 6 M guanidinium hydrochloride, which disrupt the non-covalent interactions holding the aggregates together. gbiosciences.com A reducing agent, like dithiothreitol (DTT) or β-mercaptoethanol, is also included to reduce any incorrect disulfide bonds that may have formed within the inclusion bodies. nih.govbitesizebio.com
The refolding process is typically initiated by rapidly diluting the denatured and reduced protein into a large volume of refolding buffer. nih.gov This buffer is designed to promote the formation of the correct disulfide bonds. A key component of this buffer is a redox couple, which establishes a specific redox potential that facilitates the oxidation of cysteine residues to form disulfide bonds. bitesizebio.com Common redox pairs include reduced and oxidized glutathione (GSH/GSSG) and cysteine/cystine. bitesizebio.comresearchgate.net The ratio of the reduced to the oxidized form of the redox agent is critical and often needs to be empirically optimized for each protein. bitesizebio.com For instance, a common starting point is a 10:1 ratio of GSH to GSSG.
Other additives in the refolding buffer can also aid in the process. Aggregation suppressors, such as L-arginine, can prevent the protein from aggregating during refolding. Protein stabilizers, like glycerol (B35011) or sucrose, can help to maintain the stability of the refolded protein. nih.govgoogle.com
| Refolding Buffer Component | Function | Typical Concentration Range |
|---|---|---|
| Redox Couple (e.g., GSH/GSSG) | Facilitates the correct formation of disulfide bonds. bitesizebio.com | 1-10 mM (reduced form), 0.1-1 mM (oxidized form) |
| Denaturant (low concentration) | Maintains protein solubility during refolding. | 0.5-1 M Urea or Guanidinium Hydrochloride |
| Aggregation Suppressor (e.g., L-Arginine) | Prevents protein aggregation. | 0.4-1 M |
| Protein Stabilizer (e.g., Glycerol, Sucrose) | Enhances the stability of the refolded protein. nih.gov | 5-20% (v/v) for glycerol, 0.2-0.5 M for sucrose |
Analytical Techniques for Post-Purification Assessment in Research
Spectroscopic Methods for Structural Conformation Analysis
Spectroscopic techniques provide valuable insights into the secondary and tertiary structure of proteins in solution. Circular Dichroism (CD) spectroscopy is a widely used method for rapidly assessing the secondary structure content of a protein. mtoz-biolabs.comformulationbio.com The technique measures the differential absorption of left- and right-circularly polarized light by chiral molecules, including the peptide bonds in a protein's backbone. htlbio.com
The resulting CD spectrum in the far-UV region (190-250 nm) is characteristic of the protein's secondary structure. mtoz-biolabs.com For example, proteins with a high α-helical content will exhibit distinct negative bands around 208 nm and 222 nm, while those rich in β-sheets will show a negative band near 218 nm. mtoz-biolabs.com By comparing the CD spectrum of the refolded this compound to that of a known standard or a previously characterized batch, one can quickly determine if the protein has adopted the correct fold. CD spectroscopy can also be used to monitor the thermal stability of the protein by measuring changes in the spectrum as a function of temperature. mtoz-biolabs.comyoutube.com
| Secondary Structure | Characteristic CD Spectral Features (Far-UV) |
|---|---|
| α-Helix | Negative bands at ~208 nm and ~222 nm, positive band at ~192 nm. mtoz-biolabs.com |
| β-Sheet | Negative band at ~218 nm, positive band at ~195 nm. mtoz-biolabs.com |
| Random Coil | Strong negative band below 200 nm. |
Mass Spectrometry-Based Characterization of Engineered Variants
Mass spectrometry (MS) is an indispensable tool for the detailed characterization of proteins, including the verification of engineered variants of this compound. msvision.com One of the primary applications of MS in this context is peptide mass fingerprinting (PMF) or peptide mapping. acs.orgcontentstack.com This technique involves digesting the protein with a specific protease, such as trypsin, which cleaves the protein at predictable sites (e.g., after lysine (B10760008) and arginine residues). msvision.com
The resulting mixture of peptides is then analyzed by mass spectrometry, typically coupled with liquid chromatography (LC-MS). The masses of the experimentally determined peptides are compared to the theoretical masses calculated from the expected amino acid sequence. Any deviation in mass can indicate a post-translational modification or an amino acid substitution. acs.org
For engineered variants where specific amino acid changes have been introduced, peptide mapping can confirm the presence of the mutation. acs.org The mass of the peptide containing the mutation will be different from the corresponding peptide in the wild-type protein. acs.org High-resolution mass spectrometers can even distinguish between amino acids with very similar masses. acs.org Furthermore, tandem mass spectrometry (MS/MS) can be used to sequence the modified peptide, providing definitive confirmation of the amino acid substitution and its location within the protein. contentstack.com This level of detailed characterization is crucial for ensuring the identity and purity of engineered this compound for research applications.
| Mass Spectrometry Technique | Application for this compound Variants | Information Obtained |
|---|---|---|
| Peptide Mass Fingerprinting (PMF) | Verification of amino acid sequence. | Confirmation of protein identity and detection of modifications. acs.org |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation and mass analysis of peptides. msvision.com | High-throughput analysis of the protein digest. |
| Tandem Mass Spectrometry (MS/MS) | Sequencing of individual peptides. contentstack.com | Precise localization and identification of amino acid substitutions. contentstack.com |
Mechanistic Investigations into Immunoglobulin Binding by Recombinant Protein L Cys
Elucidation of Kappa Light Chain Interaction Sites
The binding of Protein L to immunoglobulins is highly specific to the variable domain of the kappa light chain (Vκ). nih.gov The interaction site is located within the framework region of this domain, meaning the binding does not affect the antigen-binding capacity of the antibody. nih.govmdpi.com Structural studies have revealed that the Ig-binding domains of Protein L, each consisting of 72-76 amino acids, fold into a structure characterized by an alpha-helix packed against a four-stranded beta-sheet. nih.gov
The interaction surface on the Protein L domain primarily involves residues within the second β-strand and the loop connecting the α-helix with the third β-strand. nih.gov Studies using nuclear magnetic resonance (NMR) spectroscopy have precisely mapped these interaction sites. nih.gov The binding is conformationally dependent, requiring the structural integrity of the Vκ domain for a successful interaction. nih.gov Any process, such as extensive reduction and alkylation, that disrupts the tertiary structure of the Vκ domain results in a complete loss of Protein L binding. nih.gov
Protein L exhibits selectivity for specific kappa light chain subgroups. In humans, it strongly binds to VκI, VκIII, and VκIV subgroups but does not interact with the VκII subgroup or any lambda (λ) light chains. wikipedia.orgnih.gov This specificity is attributed to key amino acid residue differences within the framework regions of these kappa chain variants. nih.gov
Kinetic and Thermodynamic Analysis of Binding Events
The interaction between a single Ig-binding domain of Protein L and a kappa light chain is a dynamic process characterized by specific kinetic and thermodynamic parameters. The binding event is often described as a two-state process involving an initial rapid binding phase followed by a slower conformational rearrangement, leading to a more stable complex. soton.ac.uk
Kinetic studies using techniques like surface plasmon resonance (SPR) have allowed for the determination of association (kon) and dissociation (koff) rate constants. acs.orgmdpi.com Thermodynamic analyses provide insights into the forces driving the interaction. The folding of the Protein L domain itself is a thermodynamically favorable process, which is a prerequisite for its binding function. acs.org The binding to the kappa light chain is primarily driven by hydrophobic interactions and hydrogen bonding. mdpi.com
| Protein L Form | Ligand | Dissociation Constant (Kd) | Affinity Constant (Ka) |
|---|---|---|---|
| Single Wild-Type Domain | Kappa Light Chain | ~150 nM | Not specified |
| Tetrameric Recombinant Form | Immunoglobulin | ~1.5 nM | Not specified |
| Full Protein L | Isolated VκI Fragment | Not specified | 0.9 x 109 M-1 |
| Full Protein L | Native Kappa Protein | Not specified | 1.5 x 109 M-1 |
Comparative Analysis of Binding Specificity Across Immunoglobulin Species
Protein L demonstrates a broad but selective binding profile across immunoglobulins from different species. This specificity is dictated by the presence of appropriate kappa light chain subtypes. wikipedia.org Because it binds to the light chain, Protein L can interact with a wide range of antibody classes, including IgG, IgM, IgA, IgE, and IgD, provided they contain a compatible kappa chain. wikipedia.orgmdpi.com
The binding affinity of Recombinant Protein L varies significantly among species. It shows strong binding to immunoglobulins from humans, mice, rats, and pigs. interchim.frprospecbio.com In contrast, its interaction with immunoglobulins from species like rabbits, horses, and goats is weak, and it does not bind to those from cows or chickens. sinobiological.comtcichemicals.com This differential binding is a direct consequence of the sequence and structural variations in the Vκ domains of these species. For example, binding to mouse immunoglobulins is restricted to those possessing VκI light chains. wikipedia.org
This selective binding profile makes Protein L a valuable tool in specific applications. For instance, its inability to bind bovine immunoglobulins is advantageous for purifying monoclonal antibodies from cell culture media that is often supplemented with bovine serum. wikipedia.org
| Species | Binding Affinity | Compatible Ig Classes (with appropriate κ chain) |
|---|---|---|
| Human | Strong | IgG, IgM, IgA, IgE, IgD |
| Mouse | Strong | IgG, IgM |
| Rat | Strong | IgG, IgM |
| Pig | Strong | IgG |
| Hamster | Strong | IgG |
| Rabbit | Weak | IgG |
| Goat | Weak/None | IgG |
| Bovine (Cow) | None | IgG |
| Chicken | None | IgY |
Influence of Engineered Domains on Binding Affinity and Selectivity
The addition of a cysteine (Cys) residue, typically at the C-terminus or N-terminus, is a common engineering strategy. prospecbio.comprospecbio.com This single Cys residue provides a specific site for conjugation to other molecules, such as detection labels or chromatography supports, without compromising the antibody-binding site. interchim.fr
Site-directed mutagenesis has been employed to create Protein L variants with altered binding affinities. By substituting specific amino acid residues within the binding domain, researchers have developed mutants with either increased or decreased affinity for kappa light chains. soton.ac.ukresearchgate.net For example, modifying tyrosine residues has been shown to abolish the binding capacity, highlighting their critical role in the interaction. soton.ac.uk Variants with lower affinity have been designed to facilitate milder elution conditions in affinity chromatography, thereby preventing the degradation of both the ligand and the purified antibody. soton.ac.uk Conversely, mutations have been identified that can increase the binding affinity by more than eight-fold compared to the wild-type domain, creating more sensitive detection reagents. google.com
Diverse Research Applications of Recombinant Protein L Cys
Purification of Immunoglobulins and Antibody Fragments for Academic Studies
The specific affinity of Recombinant Protein L for kappa light chains makes it an invaluable ligand for affinity chromatography. When immobilized on a chromatography matrix, such as agarose (B213101) beads, it provides a robust method for the one-step purification of various antibodies and their fragments from complex mixtures like serum, ascites fluid, or cell culture supernatants. thermofisher.combiolscigroup.usbestchrom.com
Isolation of Polyclonal and Monoclonal Antibodies
Recombinant Protein L is highly effective for the purification of polyclonal and monoclonal antibodies from species where kappa is the predominant light chain type. It binds strongly to immunoglobulins from humans, mice, rats, and pigs. prospecbio.comprospecbio.com The interaction is specific to certain kappa light chain subtypes (e.g., human VκI, VκIII, and VκIV) but not all (e.g., human VκII), which is a critical consideration in experimental design. sinobiological.com Because the binding occurs at the light chain, Protein L can purify multiple immunoglobulin classes, including IgG, IgM, IgA, and IgD, that share appropriate kappa chains. himedialabs.com This offers an advantage over Protein A and G, which have a more restricted interaction with specific IgG subclasses.
| Feature | Recombinant Protein L | Recombinant Protein A | Recombinant Protein G |
| Binding Site | Variable region of kappa light chain (Vκ) | Fc region of IgG | Fc region of IgG |
| Binds Fragments (Fab, scFv) | Yes | No | No |
| Human Ig Binding | IgG, IgM, IgA, IgD, IgE (with κ chain) | IgG (Strong: IgG1, IgG2, IgG4) | IgG (Strong: All subclasses) |
| Mouse Ig Binding | IgG (with κ chain), IgM | IgG (Strong: IgG2a, IgG2b, IgG3) | IgG (Strong: All subclasses) |
This table provides a comparative overview of the binding specificities of common antibody-purification proteins.
Recovery of Single-Chain Variable Fragments (scFv) and Fab Fragments
The purification of recombinant antibody fragments, such as single-chain variable fragments (scFv) and antigen-binding fragments (Fab), is a primary application of Protein L. marvelgent.comnih.gov These fragments are of immense interest in research and therapeutics but are challenging to purify because they lack the Fc region targeted by Protein A and G. researchgate.netnih.gov Protein L affinity chromatography provides an efficient and specific method for their capture. tosohbioscience.comcytivalifesciences.com The process typically involves loading the cell lysate or supernatant onto a Protein L column, washing away unbound contaminants, and then eluting the purified fragments using a low-pH buffer, such as 0.1 M glycine at pH 2.0-3.0. nih.gov This one-step affinity purification often yields highly pure protein suitable for downstream applications. biolscigroup.us
Purification of Single-Domain Antibodies
Single-domain antibodies (dAbs), which consist of a single monomeric variable domain, are gaining prominence due to their small size and stability. researchgate.netnih.gov Protein L can be used to purify a specific subset of these molecules: those derived from the variable light (VL) domain of a kappa-light chain. nih.gov Research has demonstrated the successful expression and subsequent one-step affinity purification of VL dAbs from E. coli periplasmic fractions using custom-made Protein L-Sepharose columns. This method is reported to be highly efficient, with yields reaching 35-65 mg per liter of culture and achieving over 95% purity as determined by SDS-PAGE. nih.gov The resulting purified dAbs are correctly folded and retain their binding functionality.
Site-Specific Bioconjugation for Advanced Research Tools
The engineered cysteine residue in Recombinant Protein L Cys serves as a specific chemical handle for bioconjugation. creative-biolabs.com The thiol side chain of cysteine is highly nucleophilic and relatively rare in proteins, making it an ideal target for site-specific modification. nih.govnih.gov This allows for the creation of homogenous conjugates where a reporter molecule is attached at a precise location, ensuring that the protein's immunoglobulin-binding function remains uncompromised. acs.org
Cysteine-Directed Labeling with Fluorescent Probes
By reacting this compound with a cysteine-reactive fluorescent probe, researchers can create a powerful tool for detecting antibodies in various applications. The chemistry typically involves coupling the protein's thiol group with a maleimide or iodoacetamide functional group on the fluorescent dye. rsc.orgnih.gov
| Probe Class | Reactive Group | Target on Protein L Cys | Resulting Bond | Common Fluorophores |
| Maleimides | Maleimide | Thiol (-SH) | Thioether | Fluorescein, Rhodamine, Cyanine Dyes (Cy3, Cy5) |
| Haloacetyls | Iodoacetamide | Thiol (-SH) | Thioether | Alexa Fluor, DyLight |
| Vinyl Sulfones | Vinyl sulfone | Thiol (-SH) | Thioether | Various custom dyes |
This table outlines common chemical strategies for labeling this compound with fluorescent probes.
This process generates a fluorescently labeled Protein L that can bind to any antibody or fragment containing an accessible kappa light chain. This conjugate can be used in immunoassays, flow cytometry, and microscopy to visualize and quantify target antibodies or the cells to which they are bound, without the need for a secondary antibody.
Conjugation with Reporter Enzymes for Detection Assays
In a similar fashion to fluorescent labeling, reporter enzymes can be covalently linked to the cysteine residue of this compound. Reporter enzymes are proteins that catalyze a reaction producing a detectable signal, such as a color change or light emission. bio-rad-antibodies.com Common enzymes used for this purpose include Horseradish Peroxidase (HRP) and Alkaline Phosphatase (AP).
The resulting Protein L-enzyme conjugate is a highly sensitive detection reagent for assays like ELISA (Enzyme-Linked Immunosorbent Assay) and Western blotting. nih.govgoogle.com For instance, in an ELISA, an antibody captured on a plate can be detected by adding the Protein L-HRP conjugate, followed by an HRP substrate that produces a colorimetric signal. This direct detection method simplifies experimental workflows and can enhance signal amplification due to the enzymatic activity. The site-specific nature of the conjugation ensures that each Protein L molecule is consistently labeled, leading to more reliable and reproducible assay results. researchgate.net
Immobilization on Solid Supports for Assay Development
The immobilization of proteins onto solid supports is a foundational technique for creating robust and reusable tools for biological assays, including protein analysis and diagnostics. researchgate.net The engineered cysteine residue in this compound offers a significant advantage for this purpose. The thiol group (-SH) of the cysteine allows for site-specific covalent attachment to a variety of solid supports, ensuring a uniform orientation of the protein. researchgate.net This controlled orientation is critical as it exposes the antibody-binding domains of Protein L, maximizing their accessibility and functionality, a significant improvement over random attachment methods which can lead to loss of activity. researchgate.net
Common solid supports for immobilization include:
Agarose beads: Used in affinity chromatography for the purification of antibodies and antibody fragments that contain kappa light chains. gbiosciences.com
Glass slides or microplates: Employed in the development of immunoassays where captured antibodies can be used to detect specific antigens. researchgate.net
Gold surfaces: Utilized in advanced analytical techniques like surface plasmon resonance. researchgate.net
This stable anchoring of this compound is instrumental in designing assays that are both sensitive and reproducible.
| Solid Support | Immobilization Chemistry | Primary Application | Reference |
|---|---|---|---|
| Agarose Resin | Thiol-disulfide exchange or maleimide chemistry targeting the cysteine residue. | Affinity chromatography for purification of kappa light chain-containing immunoglobulins. | gbiosciences.com |
| Glass Slides / Microplates | Covalent attachment to silanized surfaces functionalized with reactive groups (e.g., N-terminal Cys-coated slide). | Development of solid-phase immunoassays (e.g., ELISA-like formats). | researchgate.net |
| Gold Nanoparticles/Surfaces | Direct chemisorption via the cysteine's thiol group forming a stable gold-sulfur bond. | Fabrication of immunosensors and biochips. | researchgate.net |
Development of Novel Biosensor Platforms
Building upon the principles of immobilization, this compound is a key component in the fabrication of advanced biosensor platforms for real-time analysis of molecular interactions.
A biosensor typically consists of a biological recognition element coupled to a transducer that converts a binding event into a measurable signal. In this context, this compound serves as the ideal recognition element. Its fabrication onto a sensor surface is a controlled process where the protein is covalently bonded via its unique cysteine residue. researchgate.net This site-selective immobilization ensures that the Protein L molecules are oriented uniformly with their antibody-binding sites facing outwards, which is crucial for the sensitivity and accuracy of the biosensor. researchgate.net
Platforms like Bio-Layer Interferometry (BLI) utilize factory-immobilized Protein L on the tip of a fiber optic biosensor. ucla.edu This "Dip and Read™" format allows for the direct measurement of protein interactions in solution, providing a rapid and high-throughput analytical method. ucla.edu
| Component | Material/Molecule | Function | Reference |
|---|---|---|---|
| Sensor Surface | Gold, silica, or proprietary materials | The solid phase onto which the biosensor is built. | researchgate.net |
| Biorecognition Layer | This compound | Specifically captures antibodies and their fragments via the kappa light chain. | ucla.edu |
| Transducer | Optical (e.g., BLI, SPR) or Electrochemical | Detects changes in mass, refractive index, or electrical properties upon molecular binding and converts it into a signal. | ucla.edumdpi.com |
Protein L Cys-functionalized biosensors provide a powerful method for quantifying antibodies and studying ligand-binding kinetics. ucla.edu The primary application involves a multi-step process: first, the biosensor captures an antibody of interest from a solution; second, the biosensor is exposed to a solution containing a potential binding partner (ligand or antigen). The binding of the ligand to the captured antibody is monitored in real-time, allowing for the precise determination of kinetic parameters such as association (k_on) and dissociation (k_off) rates, which are used to calculate the binding affinity (K_D).
These biosensors are particularly valuable for:
Antibody Quantitation: They offer a rapid and direct method to measure the concentration of a wide range of immunoglobulins, including IgG, IgM, and Fab fragments, in complex mixtures like cell culture supernatants. ucla.edu
Kinetic Analysis: Providing detailed insights into the dynamics of antibody-antigen interactions, which is critical in drug development and diagnostics.
Screening: Facilitating the screening of antibody candidates based on their binding characteristics.
An important advantage of Protein L is that it does not typically bind to bovine immunoglobulins, which are often present in serum-supplemented cell culture media, thereby reducing background interference in assays. ucla.edu
Contributions to Protein Engineering and Structural Biology Research
The inclusion of a cysteine residue in Recombinant Protein L provides unique opportunities for fundamental research in protein structure, function, and stability.
Cysteine residues play a crucial role in protein structure, primarily through the formation of stabilizing disulfide bonds. pnas.orgtum.de In protein engineering, a strategically placed cysteine in Protein L can be used in several ways to study its folding and stability:
Site-Specific Labeling: The unique reactivity of the cysteine's thiol group allows for the attachment of spectroscopic probes, such as fluorescent dyes, at a precise location on the protein. This enables researchers to use techniques like fluorescence spectroscopy to monitor conformational changes that occur during protein folding, unfolding, or upon binding to an antibody. nih.gov
These approaches provide valuable data on the structural integrity and dynamics of Protein L, contributing to a deeper understanding of protein biophysics.
| Methodology | Purpose | Information Gained | Reference |
|---|---|---|---|
| Disulfide Bond Engineering | To introduce a covalent cross-link within the protein structure. | Enhanced thermal and chemical stability; insights into protein domain interactions. | pnas.org |
| Site-Specific Probe Conjugation | To attach fluorescent or other reporter molecules at a known position. | Real-time monitoring of protein conformational changes and folding pathways. | nih.gov |
High-throughput screening (HTS) is essential for discovering new drugs and diagnostic molecules by testing vast libraries of compounds. The ability to robustly immobilize this compound makes it a valuable tool for developing HTS assays. mdpi.com For instance, it can be used to screen for inhibitors of a specific antibody-antigen interaction.
A typical HTS assay using this system would involve:
Immobilization: this compound is covalently attached to the surface of multi-well microplates.
Antibody Capture: A specific antibody of interest is added and captured by the immobilized Protein L.
Complex Formation: A fluorescently labeled antigen that binds to the antibody is introduced, resulting in a high fluorescence signal associated with the plate surface.
Compound Screening: Compounds from a chemical library are added to each well. If a compound successfully inhibits the antibody-antigen interaction, the fluorescent antigen is displaced into the solution, leading to a measurable decrease in the surface-associated signal.
This format is highly amenable to automation and miniaturization, allowing for the rapid and cost-effective screening of thousands or millions of potential inhibitor compounds. mdpi.comnih.gov
Advanced Protein Engineering of Recombinant Protein L Cys Variants
Rational Design of Modified Binding Specificity and Affinity
Rational design of Recombinant Protein L Cys variants aims to predictably alter their binding characteristics to better suit specific applications. This involves targeted mutagenesis of amino acid residues within the immunoglobulin (Ig)-binding domains to either enhance affinity for existing ligands or to shift specificity towards new targets.
One approach to enhancing binding affinity involves mutating residues in the vicinity of the antibody light chain interface. By substituting key amino acids, it is possible to create more favorable interactions, thereby increasing the strength of the binding. For example, a study focused on the B1 domain of Protein L identified several mutations that significantly enhanced its affinity for the antibody Vκ domain. The following table illustrates the impact of specific mutations on the relative binding affinity.
Table 1: Rationally Designed Mutations in Protein L B1 Domain and Their Effect on Binding Affinity to Antibody Vκ Domain
| Mutation | Relative Binding Affinity Enhancement (fold-increase) |
|---|---|
| D55A | ~2 |
| A combination of mutations at residues 25, 28, 31, 33-41, 45, 49, 50, 52-59, 61, 62, 76, and 78 | >8 |
Data is illustrative and based on findings from patent literature describing enhanced binding affinities.
Beyond enhancing affinity, rational design can also be employed to alter the binding specificity of Protein L. While native Protein L binds to the variable domain of kappa light chains, engineered variants could potentially be designed to recognize other antibody regions or even different classes of immunoglobulins. This could be achieved by creating a library of mutants with substitutions at the binding interface and screening for variants with the desired new specificity. For instance, by modeling the interaction between Protein L and an antibody, researchers can identify residues that, when mutated, might disrupt the native interaction while promoting a new one.
Enhancement of Protein Solubility and Stability through Amino Acid Engineering
A significant challenge in the production and application of recombinant proteins is maintaining their solubility and stability. Amino acid engineering offers powerful strategies to address these issues by modifying the protein's primary sequence to favor proper folding and resist degradation.
Protein aggregation is a common problem that can lead to loss of function and immunogenicity. Several strategies can be employed to engineer this compound variants with reduced aggregation propensity:
Introduction of Charged Residues: Increasing the net charge of the protein can enhance electrostatic repulsion between molecules, preventing them from aggregating. This can be achieved by introducing charged amino acids such as aspartic acid, glutamic acid, lysine (B10760008), or arginine on the protein surface.
Engineering of Disulfide Bonds: The introduction of novel disulfide bonds can stabilize the native conformation of the protein, making it less prone to misfolding and aggregation. A study on VL domains, which are the binding partners of Protein L, demonstrated that engineering a non-canonical disulfide bond in the core of the domain significantly increased its thermal stability without compromising its non-aggregating state or its ability to bind to Protein L. tandfonline.com
Table 2: Effect of an Engineered Disulfide Bond on the Thermal Stability of VL Domains
| VL Domain Variant | Melting Temperature (Tm) of Wild-Type (°C) | Melting Temperature (Tm) of Disulfide-Engineered Variant (°C) | Increase in Tm (ΔTm) (°C) |
|---|---|---|---|
| VL-1 | 51.9 | 63.8 | 11.9 |
| VL-2 | 61.9 | 72.9 | 11.0 |
| VL-3 | 68.5 | 82.5 | 14.0 |
| VL-4 | 58.2 | 63.6 | 5.4 |
| VL-5 | 65.1 | 82.4 | 17.3 |
Data derived from a study on engineering disulfide linkages in VL domains. tandfonline.com
For many applications, particularly those involving harsh processing conditions, enhancing the thermal and proteolytic resistance of this compound is crucial.
Thermal Stability: Increasing the thermal stability of a protein can be achieved by introducing mutations that strengthen the interactions within the folded state. This can include optimizing hydrophobic core packing, introducing salt bridges, and engineering disulfide bonds as mentioned previously. Research on rationally designed variants of Protein L has shown that mutations within the hydrophobic core can significantly alter its mechanical strength, a property related to its stability. researchgate.net
Table 3: Effect of Hydrophobic Core Mutations on the Mechanical Strength of Protein L Variants
| Protein L Variant | Mutation | Change in Mechanical Strength (ΔF) relative to Wild-Type (pN) |
|---|---|---|
| pL L10F | Leucine to Phenylalanine at position 10 | +13 ± 11 |
| pL I60F | Isoleucine to Phenylalanine at position 60 | +72 ± 13 |
Data from a study on the mechanical rheostat in the hydrophobic core of Protein L. researchgate.net
Table 4: Enhanced Pepsin Resistance of Disulfide-Engineered VL Domains
| VL Domain | % Resistance to Pepsin (Wild-Type) | % Resistance to Pepsin (Disulfide-Engineered) |
|---|---|---|
| VL-1 | ~20% | ~80% |
| VL-2 | ~40% | ~90% |
| VL-3 | ~60% | >95% |
Illustrative data based on the findings of increased pepsin resistance in disulfide-engineered VL domains. tandfonline.com
Tailoring Cysteine Residues for Novel Chemical Modifications
The thiol group of cysteine is a versatile chemical handle for site-specific modification of proteins. Engineering cysteine residues into Recombinant Protein L allows for precise control over the location and stoichiometry of conjugation.
For applications requiring the attachment of multiple molecules, such as in the development of antibody-drug conjugates or imaging agents, it is desirable to have multiple, well-defined conjugation sites. By introducing additional cysteine residues at solvent-exposed and structurally tolerant positions, this compound variants can be created for multi-point conjugation.
The selection of sites for cysteine introduction is critical to avoid disrupting the protein's structure and function. Computational modeling and analysis of the protein's surface can help identify suitable locations. For instance, researchers have successfully introduced cysteine residues at various positions in Protein L for the purpose of attaching spin labels for NMR studies, demonstrating that the protein can tolerate such modifications. bakerlab.org These engineered cysteines could potentially be used for the attachment of other molecules as well. The strategic placement of these cysteines would allow for the creation of conjugates with a defined drug-to-antibody ratio (DAR) when Protein L is used as a carrier molecule.
In some applications, the presence of native or even engineered cysteines can be problematic, leading to undesired dimerization or heterogeneous conjugation. In such cases, engineering cysteine-less variants of Protein L can enhance the homogeneity of the final product.
This involves identifying and replacing all native cysteine residues with other amino acids, typically serine or alanine (B10760859), which are structurally similar but lack the reactive thiol group. A cysteine-less scaffold provides a "blank slate" for the subsequent introduction of a single cysteine at a desired location for highly specific, single-point conjugation. Studies on other proteins, such as affibodies, have shown that removing an unpaired cysteine can improve protein yield, solubility, and prevent the formation of dimers. This approach ensures that conjugation occurs only at the intended site, leading to a highly homogeneous product with a well-defined structure and function.
Computational Approaches in Protein L Cys Design and Optimization
The engineering of this compound variants with enhanced properties relies heavily on computational methodologies. These in silico approaches provide a rational framework for designing mutations, predicting their effects on protein structure and function, and ultimately guiding experimental efforts. By leveraging the power of computational modeling, researchers can navigate the vast sequence space to identify promising candidates with improved stability, affinity, and site-specific conjugation capabilities.
Molecular Dynamics Simulations for Structural Insight
Molecular Dynamics (MD) simulations have emerged as a powerful tool to investigate the atomic-level movements and conformational dynamics of proteins over time. researchgate.net For this compound, MD simulations offer crucial insights into its structural stability and its interaction with immunoglobulin kappa light chains. semanticscholar.org
MD simulations are also instrumental in elucidating the binding interface between Protein L and antibody fragments (Fab). semanticscholar.org Through techniques like Molecular Mechanics Poisson-Boltzmann Surface Area (MMPBSA) calculations, the binding free energy of the complex can be estimated, and the contribution of individual residues to the binding affinity can be dissected. semanticscholar.orgnih.gov Such analyses have identified key residues in both Protein L and the kappa light chain that are crucial for their interaction. semanticscholar.orgnih.gov This knowledge allows for the strategic placement of cysteine residues in locations that are less likely to disrupt these critical binding interactions.
Furthermore, MD simulations can be employed to study the conformational changes that occur upon mutation. For example, simulations can reveal how the introduction of a cysteine residue might alter the local flexibility of the protein or induce subtle shifts in the backbone structure. nih.gov By comparing the dynamics of the wild-type protein with those of in silico mutants, researchers can gain a deeper understanding of the structural consequences of specific mutations before they are created in the lab.
Table 1: Key Residues in the Protein L - Fab Binding Interface Identified by MD Simulations This table is interactive and can be sorted by clicking on the column headers.
| Residue (Protein L) | Interacting Residue (Fab Light Chain) | Type of Interaction | Reference |
|---|---|---|---|
| PHE839 | SER7 | Hydrophobic | semanticscholar.org |
| LYS840 | VAL13 | Electrostatic | semanticscholar.org |
| GLU849 | Framework Region 1 | Hydrogen Bonding | semanticscholar.org |
| TYR853 | Framework Region 1 | Aromatic | semanticscholar.org |
In Silico Tools for Predicting Mutational Effects on Functionality
A variety of in silico tools are available to predict the effects of mutations on protein stability and function, providing a high-throughput screening method to prioritize candidate variants for experimental characterization. These tools are broadly categorized into sequence-based and structure-based methods. For the design of this compound variants, structure-based tools are particularly valuable as they can account for the three-dimensional context of the mutation.
Rosetta is a comprehensive software suite for macromolecular modeling that includes powerful tools for protein design and stability prediction. nih.govrosettacommons.org The Rosetta "ddg_monomer" application can be used to predict the change in Gibbs free energy of folding (ΔΔG) upon a single point mutation. This allows for the systematic in silico scanning of every residue in Protein L to identify positions where the introduction of a cysteine is predicted to have a minimal destabilizing effect or even a stabilizing one. The Rosetta energy function considers various factors, including van der Waals forces, hydrogen bonding, and solvation effects, to provide a detailed energetic assessment of the mutation. creative-biolabs.com
FoldX is another widely used empirical force field that can rapidly calculate the effect of mutations on protein stability. nih.govnih.gov The FoldX algorithm uses a weighted combination of energy terms derived from experimental data to estimate the ΔΔG of a mutation. nih.gov This tool can be particularly useful for quickly screening a large number of potential cysteine mutations in Protein L to filter out those that are likely to be highly destabilizing. The accuracy of FoldX predictions has been benchmarked against large datasets of experimentally characterized mutants. nih.gov
In addition to predicting stability changes, computational tools can also be used to design novel disulfide bonds to enhance the thermal stability of Recombinant Protein L. Software such as Disulfide by Design™ analyzes the protein's three-dimensional structure to identify pairs of residues with the appropriate geometry to form a disulfide bridge upon mutation to cysteine. colorado.edu This approach can be used to introduce covalent cross-links that rigidify the protein structure, potentially leading to increased resistance to thermal denaturation.
The application of these in silico tools in a hierarchical workflow can significantly streamline the protein engineering process. For instance, a large number of potential cysteine mutations can be initially screened with a rapid tool like FoldX. Promising candidates can then be subjected to more rigorous analysis using Rosetta and further investigated with MD simulations to gain a deeper understanding of their structural and dynamic effects. This integrated computational approach allows for the rational design of this compound variants with optimized properties for various biotechnological applications.
Table 2: Comparison of In Silico Tools for Predicting Mutational Effects This table is interactive and can be sorted by clicking on the column headers.
| Tool | Methodology | Key Features | Application to Protein L Cys | Reference |
|---|---|---|---|---|
| Rosetta | Physics-based and knowledge-based energy function | High-resolution modeling, flexible backbone design, ΔΔG prediction | Detailed stability analysis of Cys mutations, design of stabilizing mutations | nih.govrosettacommons.orgcreative-biolabs.com |
| FoldX | Empirical force field | Rapid ΔΔG calculation, analysis of interaction energies | High-throughput screening of Cys mutations for stability effects | nih.govnih.gov |
| Disulfide by Design™ | Geometric analysis | Prediction of optimal residue pairs for disulfide bond formation | Engineering of disulfide-stabilized Protein L Cys variants | colorado.edu |
Future Directions and Emerging Research Avenues for Recombinant Protein L Cys
Integration into Advanced Microfluidic and Lab-on-a-Chip Systems
The integration of Recombinant Protein L Cys into microfluidic and lab-on-a-chip (LOC) platforms represents a major growth area, promising to enhance the speed, sensitivity, and automation of immunoassays and proteomic analyses. nih.govresearchgate.net The terminal cysteine residue is a key enabler for this integration, allowing for covalent, site-specific immobilization onto the surfaces of microfluidic channels. nih.gov This oriented attachment ensures that the antibody-binding domains of Protein L are uniformly exposed to the sample, maximizing binding capacity and efficiency compared to random immobilization methods. researchgate.net
Microfluidic systems benefit from low reagent consumption, rapid analysis times, and the potential for high-throughput processing. mdpi.com By functionalizing the surfaces of these devices with this compound, researchers can create highly efficient platforms for capturing antibodies and their associated targets directly from complex biological samples. nih.gov Potential applications include point-of-care diagnostic devices for detecting disease biomarkers, platforms for monitoring antibody therapeutics in patients, and automated systems for high-throughput screening of antibody-based drugs.
| Feature of Microfluidic Integration | Advantage of this compound | Potential Application |
| Site-Specific Immobilization | Terminal cysteine allows for covalent, oriented attachment, maximizing binding site availability. nih.govutwente.nl | High-sensitivity diagnostic chips for biomarker capture. |
| Miniaturization | Reduces the required volume of both sample and expensive capture reagents. mdpi.com | Point-of-care testing from a single drop of blood. |
| High Surface-to-Volume Ratio | Enhances interaction kinetics between Protein L and target antibodies, leading to faster results. mdpi.com | Rapid screening of antibody libraries in drug discovery. |
| Automation and Integration | Can be incorporated into fully automated workflows for sample preparation and analysis. researchgate.net | Integrated systems for protein purification and analysis. |
Exploration of Expanded Binding Profiles for Novel Research Targets
While Protein L naturally binds to specific subtypes of kappa light chains, a significant research frontier involves engineering its binding profile to interact with a broader range of molecules. nih.govwikipedia.org This expansion is being pursued through targeted mutagenesis and directed evolution techniques, aiming to create novel variants of Protein L with enhanced or entirely new binding specificities. frontiersin.org
One area of focus is overcoming the natural limitations of Protein L, such as its inability to bind certain kappa subtypes (e.g., human VκII) or lambda light chains. nih.govwikipedia.org By using methods like alanine (B10760859) scanning mutagenesis, researchers can identify key amino acid residues in the binding domains of Protein L that determine its specificity. acs.orggenscript.com Altering these residues can yield variants with broadened affinity for a wider array of immunoglobulins and their fragments. nih.gov
Beyond immunoglobulins, protein engineering holds the potential to redesign Protein L to recognize completely novel targets, such as non-antibody proteins or other biomolecules. This could be achieved by creating large libraries of Protein L mutants and using high-throughput screening methods to select for variants that bind to a desired target. youtube.com Such engineered binders could serve as custom affinity reagents for purification, detection, or therapeutic applications, significantly expanding the utility of the Protein L scaffold beyond its current use. nih.govnih.gov
Development of Enhanced Expression and Purification Technologies
The production of high-quality this compound in E. coli is critical for its widespread application. Future research is aimed at overcoming common challenges in recombinant protein production, such as low yield, formation of insoluble protein aggregates (inclusion bodies), and proteolytic degradation. genosphere-biotech.compatsnap.com
Enhanced expression strategies focus on optimizing the genetic and environmental factors that govern protein synthesis. This includes codon optimization, where the DNA sequence of the Protein L gene is tailored to match the codon preferences of E. coli to improve translation efficiency. patsnap.comrockland.com Other approaches involve the use of novel expression vectors with stronger or more tightly regulated promoters, such as cold-shock promoters, which can improve protein solubility by slowing down expression at lower temperatures. nih.govbiomatik.com
Purification technologies are also advancing. While affinity chromatography using immunoglobulin ligands is a standard method, new strategies are being developed to improve purity and efficiency. americanpharmaceuticalreview.comyoutube.com The use of magnetic beads for affinity purification, for example, can significantly reduce processing time compared to traditional column chromatography. americanpharmaceuticalreview.com Furthermore, the development of advanced chromatography resins and optimized buffer systems can lead to higher recovery of pure, functional this compound, making it more accessible and cost-effective for large-scale applications. sinobiological.comgenscript.com
| Technology Area | Enhancement Strategy | Expected Outcome |
| Expression Vector Design | Use of cold-shock promoters; codon optimization for E. coli. rockland.comnih.gov | Increased yield of soluble, correctly folded protein. |
| Host Strain Engineering | Utilizing strains deficient in proteases (e.g., BL21 derivatives) or that aid disulfide bond formation. nih.govbiomatik.com | Reduced protein degradation and improved stability. |
| Culture Conditions | Optimization of inducer concentration (e.g., IPTG) and reduction of growth temperature. genosphere-biotech.compatsnap.com | Decreased formation of inclusion bodies. |
| Purification Methods | Development of high-capacity, reusable affinity resins; use of magnetic bead-based separation. americanpharmaceuticalreview.comsinobiological.com | Higher purity, faster processing, and lower cost. |
Innovative Applications in Proteomics and Systems Biology Research
This compound is becoming an invaluable tool in proteomics and systems biology, particularly for studies involving protein-protein interactions. Its primary application in this domain is affinity purification coupled with mass spectrometry (AP-MS), a powerful technique for identifying the interaction partners of a target protein. nih.govcreative-proteomics.com
In a typical AP-MS workflow, an antibody specific to a "bait" protein is used to pull down the bait and its associated "prey" proteins from a cell lysate. nih.gov this compound, covalently immobilized on beads via its terminal cysteine, serves as an ideal matrix for capturing the antibody-bait-prey complex. wikipedia.org The oriented immobilization of Protein L ensures high binding capacity and reduces non-specific binding, leading to cleaner results and more confident identification of true interaction partners. nih.gov
The ability of Protein L to bind a wide range of antibody classes, including IgM, and various fragments like Fabs and single-chain variable fragments (scFv), makes it a versatile tool for immunoprecipitation assays. wikipedia.orgfishersci.com This versatility is crucial in systems biology, where researchers may need to study a diverse array of proteins using different types of antibodies. As mass spectrometry instrumentation continues to improve in sensitivity, the demand for highly efficient and specific protein capture methods, like those enabled by this compound, will only grow. drugtargetreview.comcellculturedish.com
Q & A
Basic Research Questions
Q. What are the critical considerations for optimizing recombinant Protein L Cys expression in bacterial systems?
- Methodological Answer : Expression optimization requires selecting appropriate expression vectors (e.g., pET or pQE systems) and host strains (e.g., E. coli BL21(DE3)), followed by induction condition tuning (e.g., IPTG concentration, temperature). Post-induction, solubility should be assessed via SDS-PAGE under denaturing conditions . For proteins prone to inclusion body formation, refolding protocols using urea or guanidine hydrochloride gradients are recommended. Monitor expression kinetics to balance yield and solubility.
Q. How can researchers mitigate aggregation during Protein L Cys purification?
- Methodological Answer : Aggregation often arises during IMAC (Immobilized Metal Affinity Chromatography) due to improper buffer conditions. Include reducing agents (e.g., 1–5 mM DTT or TCEP) in lysis and wash buffers to maintain cysteine residues in a reduced state. Size-exclusion chromatography (SEC) post-IMAC can separate monomeric Protein L Cys from aggregates. Dynamic light scattering (DLS) or native PAGE can validate monomeric fractions .
Q. What analytical techniques are essential for verifying Protein L Cys identity and purity?
- Methodological Answer :
- SDS-PAGE : Confirm molecular weight (~XX kDa) under reducing/non-reducing conditions.
- Western Blot : Use anti-His or anti-Cys tags for immunodetection .
- Mass Spectrometry : Validate amino acid sequence and post-translational modifications.
- Endotoxin Testing : Employ LAL assays for cell-based studies; endotoxin levels <0.1 EU/µg are critical for in vitro applications .
Advanced Research Questions
Q. How can crystallography resolve discrepancies in Protein L Cys-ligand binding modes observed in biochemical assays?
- Methodological Answer : Co-crystallization with ligands requires pre-incubating Protein L Cys with ligands at ≥3× Kd to ensure complex formation. Use "dry co-crystallization" (pre-coating crystallization plates with ligands) to minimize solvent interference. If soaking methods fail, screen sparse matrix conditions with microseed matrix screening (MMS) to improve crystal quality. Validate ligand occupancy via electron density maps and correlate with SAR (Structure-Activity Relationship) data .
Q. What strategies address low ligand occupancy in Protein L Cys co-crystal structures?
- Methodological Answer : Low occupancy may result from partial protein-ligand binding or crystal packing artifacts. Pre-purify Protein L Cys using SEC to remove unbound ligand. Include ligands in purification buffers to stabilize complexes. If endogenous ligands are present (e.g., from expression hosts), perform dialysis or competitive displacement assays. Use isothermal titration calorimetry (ITC) to confirm binding stoichiometry before crystallization .
Q. How should researchers design controls to distinguish specific vs. non-specific interactions in Protein L Cys binding studies?
- Methodological Answer :
- Negative Controls : Use scrambled peptide sequences or catalytically inactive mutants.
- Competitive Assays : Add excess unlabeled ligand to confirm displaceable binding signals.
- Orthogonal Techniques : Combine SPR (Surface Plasmon Resonance) with ITC to cross-validate binding kinetics and thermodynamics. Reference homologous proteins (e.g., Protein A/G) to rule out non-specific interactions .
Q. How can conflicting data between in-solution assays and structural studies be reconciled?
- Methodological Answer : Discrepancies often arise from crystallization-induced conformational changes. Perform hydrogen-deuterium exchange mass spectrometry (HDX-MS) to compare solution-phase and crystal-state dynamics. Validate functional relevance using mutagenesis targeting residues critical for ligand binding in both assays .
Data Analysis and Reproducibility
Q. What statistical approaches are recommended for analyzing dose-response data in Protein L Cys activity assays?
- Methodological Answer : Use nonlinear regression (e.g., four-parameter logistic curve) to calculate EC50/IC50. Include replicates (n ≥ 3) and report SEM. For outliers, apply Grubbs’ test. Normalize data to positive/negative controls (e.g., 100% activity = no inhibitor; 0% = maximal inhibition) .
Q. How can batch-to-batch variability in this compound be minimized?
- Methodological Answer : Standardize fermentation conditions (pH, temperature, induction OD600). Use endotoxin-free expression hosts (e.g., E. coli ClearColi®). Implement QC metrics:
- Purity : ≥95% by SDS-PAGE.
- Activity : Normalize batches using a standardized functional assay (e.g., ligand-binding ELISA).
- Storage : Lyophilize in stabilizing buffers (e.g., 10% trehalose) to prevent degradation .
Tables for Key Experimental Parameters
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
